Product packaging for 4-(2,6-Difluorophenyl)-2-methyl-1-butene(Cat. No.:CAS No. 951892-51-6)

4-(2,6-Difluorophenyl)-2-methyl-1-butene

Cat. No.: B3315242
CAS No.: 951892-51-6
M. Wt: 182.21 g/mol
InChI Key: UKXLJOXGGKLWBA-UHFFFAOYSA-N
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Description

4-(2,6-Difluorophenyl)-2-methyl-1-butene is a useful research compound. Its molecular formula is C11H12F2 and its molecular weight is 182.21 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12F2 B3315242 4-(2,6-Difluorophenyl)-2-methyl-1-butene CAS No. 951892-51-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-difluoro-2-(3-methylbut-3-enyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2/c1-8(2)6-7-9-10(12)4-3-5-11(9)13/h3-5H,1,6-7H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKXLJOXGGKLWBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCC1=C(C=CC=C1F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001250731
Record name 1,3-Difluoro-2-(3-methyl-3-buten-1-yl)benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951892-51-6
Record name 1,3-Difluoro-2-(3-methyl-3-buten-1-yl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951892-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Difluoro-2-(3-methyl-3-buten-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001250731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance of Fluorinated Organic Compounds in Chemical Synthesis and Materials Science

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern chemical and life sciences. alfa-chemistry.com Fluorine's high electronegativity and small atomic size significantly alter the physical, chemical, and biological properties of a parent compound without causing major steric changes. alfa-chemistry.com This process, known as fluorination, has become a pivotal tool for fine-tuning molecular characteristics.

The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry, with an average bond energy of around 480 kJ/mol. wikipedia.org This inherent strength imparts exceptional thermal and chemical stability to fluorinated compounds. alfa-chemistry.comwikipedia.org In the context of pharmaceuticals, this increased stability can lead to greater resistance to metabolic degradation, thereby enhancing the bioavailability and efficacy of a drug. chimia.ch It is estimated that approximately 20% of all pharmaceuticals and 30-40% of agrochemicals contain fluorine. alfa-chemistry.com

Beyond pharmaceuticals, the unique properties of organofluorine compounds are harnessed in materials science. nbinno.com Their applications range from the creation of non-stick surfaces and water-repellent coatings to the development of specialty polymers and liquid crystal displays. alfa-chemistry.comnbinno.com The introduction of fluorine can lead to materials with enhanced chemical resistance, thermal stability, and low surface energy. nbinno.com

Table 1: Impact of Fluorination on Molecular Properties

Property Change upon Fluorination Rationale
Metabolic Stability Increased The high strength of the C-F bond resists enzymatic cleavage. chimia.ch
Lipophilicity Increased Fluorine can enhance a molecule's ability to pass through biological membranes.
Binding Affinity Altered Fluorine can change the electronic distribution of a molecule, affecting interactions with biological targets. chimia.ch
Acidity/Basicity Modified The strong electron-withdrawing nature of fluorine can significantly alter the pKa of nearby functional groups. chimia.ch

| Thermal Stability | Increased | The strength of the C-F bond contributes to higher resistance to heat. wikipedia.orgnbinno.com |

Overview of Butene Derivatives As Versatile Synthetic Intermediates

Butene, a four-carbon alkene (C4H8), exists as several isomers, each serving as a crucial building block in the chemical industry. nih.govvaia.com The presence of a carbon-carbon double bond makes butenes reactive and highly versatile intermediates for synthesizing a vast array of more complex molecules. vaia.com They are fundamental to the production of polymers, fuels, and various specialty chemicals. nih.govresearchgate.net

One of the primary applications of butene derivatives is in polymerization. For instance, 1-butene (B85601) is polymerized to produce polybutene, a material used in applications such as piping, packaging, and adhesives. rsc.org It is also a common comonomer in the production of different types of polyethylene (B3416737), like linear low-density polyethylene (LLDPE), where it helps to control the polymer's density and flexibility. rsc.org

Beyond polymerization, butene derivatives are key intermediates in organic synthesis. They can be converted into a wide range of functionalized molecules through reactions such as oxidation, halogenation, and hydroformylation. nih.gov For example, butenes are precursors to butadiene for synthetic rubber production and can be used to synthesize butanone (methyl ethyl ketone), an important industrial solvent. nih.gov The ability to readily convert these simple hydrocarbon feedstocks into value-added chemicals underscores their importance as versatile synthetic intermediates. researchgate.net

Table 2: Key Butene Isomers and Their Applications

Isomer Structural Formula Primary Applications
1-Butene CH₃CH₂CH=CH₂ Production of polybutene, comonomer in polyethylene (LLDPE), synthesis of butylene oxide and butanone. nih.govrsc.org
cis-2-Butene cis-CH₃CH=CHCH₃ Precursor for butadiene synthesis, component in polymer gasoline. nih.gov
trans-2-Butene trans-CH₃CH=CHCH₃ Precursor for butadiene synthesis, component in polymer gasoline. nih.gov

| Isobutylene (B52900) (2-Methylpropene) | (CH₃)₂C=CH₂ | Synthesis of fuel additives (e.g., MTBE), production of butyl rubber. nih.gov |

Structural Context of 4 2,6 Difluorophenyl 2 Methyl 1 Butene Within the Class of Arylalkenes

Strategies for Carbon-Carbon Bond Formation Leading to the Butene Backbone

The construction of the core butene structure, substituted with a 2,6-difluorophenyl group, can be achieved through several robust carbon-carbon bond-forming reactions. The choice of method often depends on the availability of starting materials, desired stereoselectivity, and functional group tolerance.

Olefination Reactions: Modified Wittig and Horner-Wadsworth-Emmons Protocols

Olefination reactions are fundamental in organic synthesis for the creation of carbon-carbon double bonds. The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are powerful tools for this purpose. organic-chemistry.org

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide. organic-chemistry.org For the synthesis of this compound, a plausible route would involve the reaction of 2-(2,6-difluorophenyl)acetaldehyde (B35264) with the ylide derived from isopropyltriphenylphosphonium (B8661593) bromide. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide; non-stabilized ylides typically favor the formation of (Z)-alkenes. organic-chemistry.org However, for some fluorinated benzaldehydes, such as 2,6-difluorobenzaldehyde (B1295200), the reaction can proceed with high (E)-selectivity. researchgate.net Modifications, such as the Schlosser modification, can be employed to favor the (E)-alkene. harvard.edu

The Horner-Wadsworth-Emmons (HWE) reaction utilizes a phosphonate (B1237965) carbanion, which is more nucleophilic and generally less basic than a Wittig ylide. wikipedia.orgorganic-chemistry.org This reaction typically provides excellent (E)-selectivity for the resulting alkene. organic-chemistry.org A potential HWE approach to the target molecule would involve reacting 2,6-difluorobenzaldehyde with a phosphonate ester designed to introduce the isobutenyl group, such as diethyl 2-methylprop-2-ylphosphonate, in the presence of a suitable base like sodium hydride (NaH) or sodium methoxide (B1231860) (NaOMe). organic-chemistry.orgyoutube.com The reaction proceeds through an oxaphosphetane intermediate, which decomposes to the alkene and a water-soluble phosphate (B84403) byproduct, simplifying purification. organic-chemistry.org The HWE reaction is known for its high efficiency and mild conditions. While aliphatic aldehydes typically yield the expected HWE product, aromatic aldehydes can sometimes lead to dimerization byproducts. nih.gov

Table 1: Comparison of Wittig and HWE Olefination Reactions This table presents a generalized comparison of the two methods.

FeatureModified Wittig ReactionHorner-Wadsworth-Emmons (HWE) Reaction
Reagent Phosphorus Ylide (from Phosphonium (B103445) Salt) tcichemicals.comPhosphonate Carbanion (from Phosphonate Ester) wikipedia.org
Selectivity (Z)-selective with non-stabilized ylides; (E)-selective with stabilized ylides or under Schlosser conditions. organic-chemistry.orgharvard.eduGenerally (E)-selective. organic-chemistry.org
Reactivity Ylides can be highly reactive and basic. organic-chemistry.orgCarbanions are more nucleophilic but less basic. wikipedia.org
Byproduct Triphenylphosphine (B44618) oxide (often difficult to remove).Water-soluble phosphate ester. organic-chemistry.org
Substrate Scope Broad for aldehydes and ketones. tcichemicals.comBroad for aldehydes and ketones; electron-withdrawing group on phosphonate is required. wikipedia.orgyoutube.com

Cross-Coupling Reactions: Suzuki-Miyaura and Negishi Coupling Approaches

Palladium-catalyzed cross-coupling reactions are indispensable for forming C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds.

The Suzuki-Miyaura coupling reaction, which couples an organoboron compound with an organic halide, is a versatile method for forming the bond between the difluorophenyl ring and the butene chain. nih.gov One strategy involves coupling 2,6-difluorophenylboronic acid with a suitable alkenyl halide, such as 4-bromo-2-methyl-1-butene. The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, in the presence of a base like sodium carbonate or cesium fluoride (B91410). nih.govresearchgate.net The use of sterically hindered phosphine (B1218219) ligands can be crucial when coupling substrates with ortho-substituents. nih.gov While highly effective, traditional Suzuki-Miyaura protocols for synthesizing highly fluorinated biphenyls can require an excess of the organoboron reagent due to its potential instability. researchgate.net

The Negishi coupling provides an alternative, often complementary, approach using an organozinc reagent. nih.gov This reaction is known for its high functional group tolerance and reactivity. mit.eduacs.org The synthesis could proceed via the coupling of a (2,6-difluorophenyl)zinc halide with an appropriate alkenyl halide. Alternatively, an (isobutenyl)zinc reagent could be coupled with 1-halo-2,6-difluorobenzene. Palladium catalysts, such as Pd₂(dba)₃ or PdCl₂(dppb), are commonly employed. nih.gov The Negishi reaction has been successfully used to prepare multisubstituted fluoroalkenes and enantioenriched tertiary alkyl fluorides. nih.govacs.org An improved strategy for synthesizing highly fluorinated oligophenyls using organozinc pivalates has also been reported, offering an alternative to Suzuki protocols. researchgate.net

Table 2: Key Parameters for Cross-Coupling Reactions This table provides representative conditions for Suzuki-Miyaura and Negishi couplings applicable to fluorinated substrates.

ParameterSuzuki-Miyaura CouplingNegishi Coupling
Organometallic Reagent Aryl/Alkenyl Boronic Acid or Ester researchgate.netAryl/Alkenyl Zinc Halide nih.gov
Electrophile Organic Halide (I, Br, Cl) or Triflate nih.govOrganic Halide (I, Br, Cl) nih.gov
Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd(OAc)₂ nih.govnih.govPd₂(dba)₃, PdCl₂(dppb), Pd(PPh₃)₄ nih.gov
Ligand PPh₃, Ad₂PⁿBu, RuPhos nih.govclaremont.edudppb, PPh₃, XPhos researchgate.netnih.gov
Base/Additive Na₂CO₃, K₃PO₄, CsF, Ag₂O researchgate.netNot typically required.
Solvent Dioxane, Toluene, THF, Water mixtures nih.govTHF, DMF, NMP

Grignard Reactions and Organometallic Additions for Butene Synthesis

The Grignard reaction is a classic and highly versatile method for forming carbon-carbon bonds. mnstate.educhemie-brunschwig.ch To synthesize the target structure, a 2,6-difluorophenylmagnesium halide (a Grignard reagent) can be prepared from the corresponding 1-halo-2,6-difluorobenzene and magnesium metal in an anhydrous ether solvent. mnstate.eduleah4sci.com

This nucleophilic Grignard reagent can then react with a suitable electrophile. For instance, addition to an epoxide such as 2-methyl-1,2-epoxybutane would place the aryl group at the C4 position, followed by subsequent elimination to form the double bond. Grignard reagents readily add to aldehydes and ketones to form secondary and tertiary alcohols, respectively. masterorganicchemistry.comaroonchande.com Reaction with an α,β-unsaturated ketone like mesityl oxide (4-methyl-3-penten-2-one) could also be a viable pathway, proceeding through a 1,4-conjugate addition. The carbon-magnesium bond is highly polar, making the Grignard reagent an excellent carbon nucleophile. chemie-brunschwig.ch

Olefin Metathesis for Controlled Alkene Synthesis

Olefin metathesis has emerged as a powerful reaction for the formation of carbon-carbon double bonds, catalyzed by well-defined ruthenium or molybdenum alkylidene complexes. Cross-metathesis between two different olefins could construct the desired product. A potential route is the reaction of 2,6-difluorostyrene (B1303422) with isobutylene (B52900).

The success of this transformation depends heavily on the catalyst's activity and selectivity. The introduction of fluorine atoms into the N-heterocyclic carbene (NHC) ligands of ruthenium catalysts has been shown to increase catalytic activity. acs.orgresearchgate.net However, the metathesis of fluorinated substrates can be challenging. researchgate.net While some ruthenium-based catalysts show low activity for the self-metathesis of terminal olefins like propene, modifications to the ligand sphere are being explored to improve performance and achieve E-selective outcomes. acs.org A key challenge is developing catalysts that can efficiently couple sterically different olefins while minimizing unwanted homodimerization. springernature.com

Incorporation of the Difluorophenyl Moiety

Instead of building the butene backbone onto a pre-existing difluorophenyl ring, an alternative strategy is to introduce the fluorinated aryl group at a later stage of the synthesis.

Late-Stage Arylation Strategies

Late-stage functionalization via C-H activation is a highly atom-economical approach. Palladium-catalyzed direct C-H arylation allows for the formation of aryl-aryl or aryl-alkenyl bonds without pre-functionalized starting materials. nih.gov

For the synthesis of this compound, this could involve the direct arylation of a suitable butene precursor. More commonly, this involves the arylation of an aromatic C-H bond. For example, a directing group, such as 2-(1-methylhydrazinyl)pyridine (MHP), can be used to guide a palladium catalyst to functionalize an ortho C-H bond of a benzoyl group with an aryl iodide. acs.org A more relevant approach would be a transition metal-catalyzed C-H arylation of a pre-existing phenyl group on the butene backbone, though achieving the specific 2,6-difluoro substitution pattern directly would be challenging. Rhodium(III) catalysts have been used for the ortho-C(sp²)-H heteroarylation of arenes using a removable N-2,6-difluorophenyl arylamide directing group, demonstrating the utility of this specific moiety in directing C-H activation. rsc.org Furthermore, merging palladium-catalyzed C-H functionalization with visible light photoredox catalysis has enabled ligand-directed C-H arylation to proceed at room temperature. nih.gov

Synthesis via Halogenated Phenyl Precursors (e.g., 2,6-Difluorobenzyl Halides)

The use of halogenated phenyl precursors, such as 2,6-difluorobenzyl halides (e.g., bromide or chloride), represents a fundamental and versatile approach for constructing the carbon skeleton of this compound. This strategy typically involves a cross-coupling reaction where the benzyl (B1604629) halide is joined with a suitable three-carbon organometallic reagent.

A common method is the coupling of a Grignard reagent, such as isobutenylmagnesium bromide, with 2,6-difluorobenzyl bromide. This reaction, often facilitated by a copper or palladium catalyst, forms the required carbon-carbon bond. The choice of catalyst and reaction conditions is crucial to ensure high yield and minimize side reactions.

Alternatively, Negishi or Suzuki-Miyaura cross-coupling reactions provide robust platforms for this transformation. In a Suzuki-type approach, 2,6-difluorobenzyl bromide could be coupled with an isobutenylboronic acid or ester, catalyzed by a palladium complex. researchgate.net These methods are known for their broad functional group tolerance and high efficiency. escholarship.org

Table 1: Representative Coupling Reactions using Halogenated Precursors This table presents hypothetical but chemically plausible reaction data based on established methodologies for analogous systems.

Benzyl Halide PrecursorCoupling PartnerCatalyst SystemSolventYield (%)
2,6-Difluorobenzyl bromideIsobutenylmagnesium bromideCuI (5 mol%)THF~75
2,6-Difluorobenzyl bromideIsobutenylboronic acid pinacol (B44631) esterPd(PPh₃)₄ (2 mol%), K₂CO₃Toluene/H₂O~85
2,6-Difluorobenzyl chlorideDiisobutenylzincNiCl₂(dppp) (3 mol%)THF~80

Stereoselective and Regioselective Synthetic Approaches

Achieving precise control over the molecular architecture is a paramount challenge in modern synthesis. For fluorinated olefins, this involves managing both the orientation of substituents around the double bond (stereoselectivity) and the position of the double bond itself (regioselectivity).

While this compound itself is achiral, the principles of stereocontrol are vital for synthesizing its chiral analogs, which may possess stereogenic centers. The development of stereoselective methods for alkene formation is a cornerstone of asymmetric synthesis. libretexts.orgnih.gov

Enantioselective synthesis aims to produce one enantiomer of a chiral molecule in excess over the other. nih.gov This is often achieved using chiral catalysts that can differentiate between enantiotopic faces or groups of a prochiral substrate. libretexts.orgmsu.edu For instance, the enantioselective functionalization of alkenes can be achieved through catalytic processes that create new stereocenters with high fidelity. nih.govacs.org Reactions like asymmetric hydroboration or dihydroxylation of a related prochiral alkene substrate could install chirality. msu.edu

Diastereoselective synthesis focuses on forming one diastereomer over another when a reaction creates a new stereocenter in a molecule that already contains one. msu.edu The relative orientation of substituents can be influenced by steric and electronic factors within the substrate or by the use of specific reagents and catalysts. nih.govnih.govbohrium.com For example, the Julia-Kocienski olefination is a powerful method for assembling fluoroalkenes, where the choice of base and solvent can influence the E/Z selectivity of the resulting double bond. nih.govcapes.gov.br In some cases, high Z-selectivity can be achieved for various aldehydes by using specific sulfone reagents and reaction conditions. nih.gov

The synthesis of this compound requires the specific formation of a terminal alkene (a 1-butene). Competing side reactions could potentially lead to the formation of the more thermodynamically stable internal alkene isomer, 4-(2,6-difluorophenyl)-2-methyl-2-butene. Therefore, controlling the regiochemistry of the double bond placement is critical.

Methods that favor the formation of terminal alkenes often involve kinetically controlled processes. For example, the Wittig reaction and its variants, like the Horner-Wadsworth-Emmons reaction, are classic methods for alkene synthesis where the regiochemistry is predetermined by the structure of the reactants. To synthesize the target molecule, one could react 2,6-difluorobenzyltriphenylphosphonium bromide with acetone. However, this would lead to an internal alkene. A more suitable approach would be the reaction of a carbonyl compound with an appropriate phosphorus ylide to form the desired terminal alkene.

In transition metal-catalyzed reactions, the ligand choice can significantly influence regioselectivity. For instance, in palladium-catalyzed allylic alkylation reactions, the regiochemical outcome can be directed by the electronic and steric properties of the phosphine ligands. Similarly, hydroformylation reactions can be tuned to favor either linear or branched aldehydes, which can then be converted to the desired alkene.

Catalytic Systems in the Synthesis of Fluorinated Arylalkenes

Catalysis is central to the efficient and selective synthesis of complex molecules. Transition metals and, more recently, photoredox catalysts have enabled the construction of fluorinated arylalkenes with unprecedented efficiency. nih.govresearchgate.net

Palladium and nickel are the most widely used transition metals for forming C-C bonds in the synthesis of arylalkenes. nih.gov Their catalytic cycles, typically involving oxidative addition, transmetalation, and reductive elimination, provide a versatile platform for cross-coupling chemistry.

Palladium Catalysis: Palladium catalysts are highly effective for reactions like the Suzuki, Heck, and Stille couplings. nih.govspringernature.com A palladium-catalyzed Heck-type reaction between 2,6-difluorobenzene and isobutylene could be a direct route, although controlling regioselectivity can be challenging. nih.gov More commonly, a Suzuki coupling between an aryl halide (e.g., 1-bromo-2,6-difluorobenzene) and an organoboron reagent (e.g., 2-methylallylboronic acid) is employed. nih.gov The choice of ligands, such as phosphines (e.g., PPh₃, Xantphos) or N-heterocyclic carbenes (NHCs), is crucial for catalyst stability and activity. nih.govnih.gov

Nickel Catalysis: Nickel catalysts are often a more cost-effective alternative to palladium and can exhibit unique reactivity. nih.gov They are particularly effective in coupling reactions involving less reactive electrophiles like aryl chlorides or fluorides. beilstein-journals.orgbeilstein-archives.org Nickel-catalyzed cross-coupling of 2,6-difluorophenylzinc reagents with alkyl halides can be used to construct the target structure. nih.gov Recent advances have shown nickel's utility in the defluorinative cross-coupling of polyfluoroarenes, highlighting its capacity to activate strong C-F bonds. beilstein-journals.orgresearchgate.net

Table 2: Examples of Transition Metal-Catalyzed Synthesis of Fluorinated Arylalkenes This table includes data from studies on analogous systems to illustrate typical conditions and outcomes.

Reaction TypeAryl PrecursorAlkene/Alkyl PrecursorCatalyst SystemLigandYield (%)Reference
Heck-typeAryl HalideAlkenePalladiumXantphosVaries nih.gov
Suzuki CouplingAryl HalideArylboronic AcidNickelPCy₃Up to 100% beilstein-journals.org
Alkyl-arylationArylzinc reagentTertiary alkyl iodideNickelt-Bu₂MeP58-75% nih.gov
C-N CouplingAryl BromideFluoroalkylaminePalladiumAdBippyPhosHigh nih.gov

Photoredox Catalysis in C-C and C-X Bond Formation

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling reactions to proceed under exceptionally mild conditions. mdpi.comrsc.org This methodology utilizes a photocatalyst (often based on iridium or ruthenium) that, upon absorbing visible light, can initiate single-electron transfer (SET) processes to generate highly reactive radical intermediates. nih.govnih.gov

C-C Bond Formation: Photoredox catalysis can facilitate the formation of C-C bonds by generating carbon-centered radicals that can add to various coupling partners. rsc.org For example, an aryl radical generated from a 2,6-difluorinated precursor via photoredox catalysis could be coupled with an alkene. mdpi.com This approach avoids the need for pre-formed organometallic reagents and often displays excellent functional group tolerance. nih.gov

C-X Bond Formation: This catalytic platform is also highly effective for C-F bond formation and functionalization. researchgate.net While not directly applicable to the synthesis of the hydrocarbon target molecule, these methods are crucial for creating the fluorinated precursors. Photoredox-initiated reactions can activate even strong C-F bonds, allowing for the functionalization of polyfluoroarenes under mild conditions, a task that is challenging for traditional methods. mdpi.comresearchgate.netsemanticscholar.org The generation of radical intermediates through photoredox catalysis opens up new pathways for constructing complex fluorinated molecules. nih.goviu.edu

Biocatalytic Strategies for Stereoselective Transformations

The synthesis of specific stereoisomers of fluorinated olefins presents a significant challenge in organic chemistry. Biocatalysis has emerged as a powerful alternative to traditional chemical methods, offering high stereo- and regioselectivity under mild reaction conditions. researchgate.net Enzymes, as biocatalysts, can facilitate complex transformations with remarkable precision, which is particularly valuable for creating chiral centers in molecules like this compound and its analogs. researchgate.netnih.gov

The application of enzymes in organic synthesis is a cornerstone of green chemistry, providing pathways to chiral compounds for various industries. nih.gov For the synthesis of fluorinated compounds, several classes of enzymes are of particular interest:

Flavin-dependent halogenases (FDHs): These enzymes can be engineered to catalyze non-native reactions, such as the enantioselective halocyclization of olefins. nih.gov This process involves the addition of a halogen and a nucleophile across a double bond, creating two new stereogenic centers. nih.gov While direct enzymatic fluorocyclization is still a developing area, the principles demonstrated with bromo- and chlorolactonization suggest a potential pathway for future development in synthesizing complex fluorinated structures. nih.gov

Ketoreductases (KREDs): These enzymes are widely used for the stereoselective reduction of ketones to chiral alcohols, which are versatile precursors for various pharmaceuticals. nih.gov For instance, the synthesis of the antidepressant duloxetine (B1670986) utilizes KREDs to produce a key chiral alcohol intermediate. nih.gov In the context of fluorinated olefins, KREDs could be employed to resolve racemic mixtures or create specific chiral alcohols from fluorinated ketone precursors, which can then be converted to the desired olefin.

Lyases: This class of enzymes, including hydratases and ammonia (B1221849) lyases, catalyzes the addition of small molecules like water or ammonia to double bonds. researchgate.net Hydratases, for example, can add water to a C=C bond, a reaction that can be highly stereoselective. nih.gov Such enzymes could be applied to fluorinated olefin precursors to introduce hydroxyl groups with specific stereochemistry.

The development of biocatalytic routes often involves enzyme engineering and the optimization of reaction conditions to enhance stability, activity, and selectivity for non-native substrates. nih.govsioc.ac.cn The use of engineered enzymes in suitable solvent systems, including mixed aqueous-organic or wholly organic media, has been shown to be effective for industrial-scale production. nih.gov

Green Chemistry Principles and Sustainable Synthesis Routes

The principles of green chemistry are increasingly guiding the development of synthetic routes in the chemical industry to minimize environmental impact and enhance safety. researchgate.netrroij.com This involves a holistic approach, considering everything from the choice of starting materials to the final fate of all substances used in a process. rroij.com For the synthesis of fluorinated compounds, which has traditionally relied on hazardous reagents and energy-intensive conditions, the adoption of green chemistry is particularly crucial. researchgate.netdovepress.com

Key trends in greening fluorochemical production include the use of catalysis, biocatalysis, renewable feedstocks, safer solvents, and innovative reaction conditions to reduce waste and energy consumption. rroij.com Recent breakthroughs, for example, have demonstrated the potential for generating fluorochemicals directly from the mineral fluorite (calcium fluoride) or fluorinated waste, bypassing the need for hazardous hydrogen fluoride (HF) gas. ox.ac.ukox.ac.uk This innovation could significantly improve the safety and carbon footprint of the fluorochemical industry by shortening supply chains and reducing energy requirements. ox.ac.ukox.ac.uk

Atom Economy and Reaction Efficiency

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. numberanalytics.comjocpr.com A high atom economy signifies a more sustainable process, as it directly correlates with the minimization of waste. jocpr.com

The formula for calculating atom economy is: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 jocpr.com

Reactions are classified based on their inherent atom economy. For instance, addition and rearrangement reactions are highly atom-economical as all reactant atoms are incorporated into the product. In contrast, substitution and elimination reactions generate byproducts, leading to lower atom economy. The Dess-Martin oxidation of an alcohol, for example, uses a reagent with a molecular weight of 424 to remove just two hydrogen atoms, resulting in very poor atom economy. nih.gov

Catalytic reactions are fundamental to achieving high atom economy. numberanalytics.com Catalysts enable reactions to proceed with high selectivity and efficiency under milder conditions, often reducing the formation of byproducts. numberanalytics.comnumberanalytics.com

Table 1: Comparison of Reaction Types and Atom Economy in Olefin Synthesis
Reaction TypeGeneral DescriptionAtom EconomyRelevance to Olefin Synthesis
Addition Reactions (e.g., Hydrogenation)Atoms are added to a double or triple bond.100% (Ideal)Used to saturate olefins, but the reverse (dehydrogenation) is less atom-economical.
Olefin MetathesisA catalytic reaction that reorganizes alkene fragments.HighA powerful and atom-economical method for creating new C=C bonds. numberanalytics.comnumberanalytics.com
Cross-Coupling Reactions (e.g., Heck, Suzuki)Catalytic reactions that form new C-C bonds.HighHighly efficient for creating complex molecules, including precursors to fluorinated olefins. numberanalytics.com
Wittig ReactionConverts a ketone or aldehyde to an alkene using a phosphonium ylide.LowGenerates triphenylphosphine oxide as a high molecular weight byproduct.
Elimination Reactions (e.g., Dehydration)Removes a small molecule (like water) to form a double bond.Moderate to LowCommonly used but generates byproducts. nih.gov

Multi-component reactions (MCRs), which combine three or more reactants in a single step to form a product that incorporates most or all of the reactant atoms, are also highly atom-economical. A one-pot synthesis of fluorinated pyrrolo[3,4-b]pyridin-5-ones, for example, achieved atom economies of around 88%. mdpi.com

Solvent Selection and Waste Minimization

Waste management in chemical synthesis follows a preferred hierarchy: source reduction, recycling, treatment, and finally, disposal. texas.gov Source reduction, which eliminates waste generation at its origin, is the most effective approach and is central to green chemistry. texas.gov This involves pre-planning of synthetic routes and careful inventory control to use chemicals more efficiently. texas.gov

Solvents are a major contributor to waste in the chemical industry and have a significant impact on the cost, safety, and environmental footprint of a process. rsc.org The selection of a solvent should not be an afterthought but a key part of designing a sustainable synthesis. rsc.orgresearchgate.net Many pharmaceutical and chemical companies have developed solvent selection guides that rank solvents based on safety, health, and environmental criteria. researchgate.netresearchgate.net These guides categorize solvents into classes such as 'recommended,' 'usable,' and 'banned' to steer chemists toward greener choices. researchgate.net

Table 2: Key Criteria for Green Solvent Selection
CriterionDescriptionGreen Chemistry Goal
SafetyConsiders flammability (flash point), explosivity (e.g., peroxide formation), and reactivity. acsgcipr.orgMinimize risk of accidents.
HealthEvaluates toxicity, carcinogenicity, and other health hazards to workers.Protect human health.
EnvironmentalAssesses factors like aquatic toxicity, biodegradability, and potential as a volatile organic compound (VOC).Prevent pollution and environmental damage.
Lifecycle ImpactConsiders the energy and resources required to produce the solvent and the impact of its disposal (e.g., incineration vs. recycling). rsc.orgReduce overall carbon footprint and resource depletion.
Process CompatibilityEnsures the solvent is effective for the specific reaction, enabling high yield and selectivity. acsgcipr.orgMaintain high reaction efficiency.

For fluorination reactions, solvent choice is critical due to the high reactivity of many fluorinating agents. acsgcipr.org While some reactions can be performed under solvent-free conditions, others require carefully selected, compatible solvents. acsgcipr.org Water is an attractive green solvent, and significant progress has been made in performing fluorination reactions in aqueous media, challenging the long-held belief that fluorine chemistry and water were incompatible. rsc.org

Electrophilic Addition Reactions to the Alkene Moiety

The carbon-carbon double bond in this compound is an area of high electron density, making it susceptible to attack by electrophiles. savemyexams.com These reactions involve the breaking of the pi (π) bond to form two new sigma (σ) bonds. libretexts.org

In the electrophilic addition of protic acids (like H-X) to an unsymmetrical alkene, the reaction's regioselectivity is governed by Markovnikov's rule. savemyexams.commasterorganicchemistry.com This rule states that the hydrogen atom of the acid will add to the carbon atom of the double bond that already has more hydrogen atoms, leading to the formation of the most stable carbocation intermediate. pressbooks.pubmasterorganicchemistry.com

The alkene in this compound is a 1,1-disubstituted ethylene (B1197577) derivative, with C1 being a methylene (B1212753) (CH₂) group and C2 being a quaternary carbon bonded to two other carbon atoms.

Protonation at C1: Addition of a proton (H⁺) to the C1 carbon results in the formation of a stable tertiary carbocation at the C2 position.

Protonation at C2: Addition of a proton to the C2 carbon would result in a highly unstable primary carbocation at the C1 position.

Consequently, the reaction proceeds almost exclusively through the more stable tertiary carbocation. The subsequent attack by the nucleophile (X⁻) on this carbocation yields the Markovnikov product. masterorganicchemistry.compressbooks.pub The reaction is therefore highly regioselective. chemistrysteps.com

Table 1: Predicted Regioselectivity in the Hydrohalogenation of this compound
ReactantPredicted Major Product (Markovnikov Addition)Predicted Minor Product (Anti-Markovnikov Addition)Governing Principle
HCl2-Chloro-4-(2,6-difluorophenyl)-2-methylbutane1-Chloro-4-(2,6-difluorophenyl)-2-methylbutaneFormation of the more stable tertiary carbocation at C2. masterorganicchemistry.compressbooks.pub
HBr2-Bromo-4-(2,6-difluorophenyl)-2-methylbutane1-Bromo-4-(2,6-difluorophenyl)-2-methylbutaneFormation of the more stable tertiary carbocation at C2. masterorganicchemistry.compressbooks.pub
HI2-Iodo-4-(2,6-difluorophenyl)-2-methylbutane1-Iodo-4-(2,6-difluorophenyl)-2-methylbutaneFormation of the more stable tertiary carbocation at C2. masterorganicchemistry.compressbooks.pub

Carbocation rearrangements, such as hydride shifts (1,2-H⁻) and alkyl shifts (1,2-R⁻), can occur if they lead to a more stable carbocation intermediate. libretexts.orgmasterorganicchemistry.com These shifts are common when a less stable carbocation can rearrange to a more stable one (e.g., secondary to tertiary). libretexts.orgmasterorganicchemistry.com

In the case of this compound, the initial electrophilic attack generates a tertiary carbocation at the C2 position. This is generally a stable form of carbocation. A potential rearrangement would involve a hydride shift from the adjacent C3 carbon. This would transform the tertiary carbocation into a secondary benzylic carbocation. While benzylic carbocations are typically stabilized by resonance with the aromatic ring, the presence of two strongly electron-withdrawing fluorine atoms at the ortho positions of the phenyl ring would significantly destabilize the positive charge. The inductive effect of the fluorine atoms would counteract the resonance stabilization.

Therefore, the initially formed tertiary carbocation at C2 is the most stable intermediate, and rearrangements via hydride or alkyl shifts are not expected to be a significant reaction pathway. masterorganicchemistry.com

Hydrohalogenation: The mechanism for the addition of hydrogen halides (H-X) is a two-step process: libretexts.org

Electrophilic Attack: The electron-rich π-bond of the alkene attacks the electrophilic hydrogen of the H-X molecule. This forms a C-H sigma bond at the C1 position and generates a tertiary carbocation at C2, which is the rate-determining step. libretexts.orgmasterorganicchemistry.com

Nucleophilic Attack: The resulting halide anion (X⁻) acts as a nucleophile and attacks the electrophilic carbocation, forming the final alkyl halide product. libretexts.org

Halogenation: The addition of halogens like Br₂ or Cl₂ proceeds through a different mechanism that does not involve a discrete carbocation intermediate. masterorganicchemistry.comlibretexts.org

Formation of a Halonium Ion: The alkene attacks one of the halogen atoms, and simultaneously, a lone pair from that halogen atom attacks the other carbon of the original double bond. This forms a cyclic, three-membered halonium ion intermediate (e.g., a bromonium ion). libretexts.org

Backside Attack: The halide ion (formed in the first step) then attacks one of the carbons of the cyclic intermediate from the side opposite to the halonium bridge (anti-addition). masterorganicchemistry.comyoutube.com In this unsymmetrical case, the nucleophilic attack is expected to occur at the more substituted carbon (C2), as it can better sustain a partial positive charge. This leads to the formation of a vicinal dihalide with a specific stereochemistry.

Nucleophilic Reactions and Substitution Patterns on the Aryl Ring

The 2,6-difluorophenyl group exhibits reactivity patterns that are heavily influenced by the strong electronic effects of the two fluorine substituents.

Fluorine atoms exert a strong electron-withdrawing inductive effect (-I) due to their high electronegativity. minia.edu.egcsbsju.edu This effect decreases the electron density of the aromatic ring, making it significantly less nucleophilic and thus deactivating it towards electrophilic aromatic substitution (EAS) compared to benzene (B151609). wikipedia.org

In this compound, the two fluorine atoms at the 2- and 6-positions strongly deactivate the ring. Their directing effects are additive. Any potential EAS reaction would be very slow and require harsh conditions. The most likely position for substitution would be C4 (para to the alkyl group), which is meta to both fluorine atoms.

Table 2: Electronic Effects of Fluorine on the Aryl Ring
EffectDescriptionImpact on Electrophilic Aromatic Substitution (EAS)
Inductive Effect (-I)Strong withdrawal of electron density from the ring via the sigma bond framework due to high electronegativity. minia.edu.egStrong deactivation of the ring, making it less reactive towards electrophiles. wikipedia.org
Resonance Effect (+M)Donation of electron density into the ring via lone pair electrons and the π-system. csbsju.eduDirects incoming electrophiles to the ortho and para positions, but this effect is weaker than the inductive deactivation. wikipedia.orgechemi.com

Aromatic rings that are highly electron-deficient can undergo nucleophilic aromatic substitution (SNAr). libretexts.orglibretexts.org This reaction requires the presence of strong electron-withdrawing groups and a good leaving group on the ring. masterorganicchemistry.com

The 2,6-difluorophenyl group in the target molecule is an excellent candidate for SNAr.

Activation: The two fluorine atoms are powerful electron-withdrawing groups that strongly activate the ring for nucleophilic attack. libretexts.org

Leaving Group: Fluoride (F⁻) can act as the leaving group. While typically a poor leaving group in Sₙ1/Sₙ2 reactions, fluorine is an effective leaving group in SNAr. This is because the rate-determining step is the initial attack of the nucleophile, which is accelerated by the extreme electronegativity of fluorine making the attached carbon highly electrophilic. masterorganicchemistry.comstackexchange.comyoutube.com

The mechanism proceeds in two steps:

Addition: A strong nucleophile attacks the carbon bearing a fluorine atom, breaking the aromaticity and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The negative charge is delocalized and stabilized by the remaining electron-withdrawing fluorine atom.

Elimination: The leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored. libretexts.org

Given the structure, a strong nucleophile (e.g., an alkoxide or an amine) could potentially displace one of the fluorine atoms on the 2,6-difluorophenyl ring under suitable reaction conditions. libretexts.org

Radical Reactions Involving the Butene and Aryl Groups

The presence of a double bond and an aromatic ring makes this compound susceptible to radical reactions. The specific nature of these reactions is influenced by the electronic and steric environment of these functional groups.

Free radical addition to the double bond of this compound is an anticipated reaction pathway. These reactions typically proceed via a chain mechanism involving initiation, propagation, and termination steps. libretexts.org The regioselectivity of the addition is dictated by the stability of the resulting radical intermediate.

In the case of this compound, the addition of a radical species (X•) would preferentially occur at the less substituted carbon of the double bond (C1) to form a more stable tertiary radical at C2. This is due to the stabilizing effect of the two alkyl groups and the adjacent phenyl ring on the radical center.

Table 1: Predicted Regioselectivity in Free Radical Addition

ReactantRadical Species (X•)Intermediate RadicalPredicted Major Product
This compoundBr• (from HBr/peroxides)Tertiary radical at C21-Bromo-4-(2,6-difluorophenyl)-2-methylbutane

The reactivity of the styrene (B11656) double bond in free-radical polymerization is influenced by the substituents on the phenyl ring. rsc.org The electron-withdrawing nature of the two fluorine atoms in the 2,6-positions is expected to affect the electron density of the double bond and influence its reactivity towards radical attack. capes.gov.br

Photoinduced reactions offer another avenue for radical transformations of this compound. Upon absorption of light, the molecule can be excited to a higher energy state, leading to various photochemical processes. For styrenic compounds, photoinduced reactions can lead to difunctionalization, where new functional groups are added across the double bond. nih.govresearchgate.net

Given the presence of difluorophenyl and methyl groups, photoinduced atom transfer radical addition (ATRA) is a plausible transformation. For instance, a photoinduced reaction with a suitable source of a radical and another functional group could lead to the formation of more complex fluorinated molecules. nih.gov The 4-tetrafluoropyridinylthio group has been shown to be a photoredox-active moiety that can be installed on difluorostyrenes to generate fluoroalkyl radicals under visible light catalysis. rsc.org This suggests that the difluorophenyl group in the target molecule could potentially participate in or influence photoinduced radical processes.

Furthermore, photocatalytic methods have been developed for the fluoro sulfoximidation of styrenes, which proceed through radical intermediates. nih.gov This highlights the potential for the double bond in this compound to undergo similar photoinduced radical additions.

Oxidation and Reduction Transformations

The alkene functionality is a prime site for oxidation and reduction reactions, leading to a variety of functionalized products.

The oxidation of the double bond in this compound can yield epoxides or diols. However, the steric hindrance imposed by the 2,6-difluorophenyl group and the methyl group at the C2 position is expected to influence the rate and selectivity of these reactions. nih.govberkeley.edu

Epoxidation: The reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would likely lead to the formation of the corresponding epoxide. Due to the steric bulk, the electrophilic oxygen atom of the peroxy acid would approach the double bond from the less hindered face.

Dihydroxylation: Dihydroxylation can be achieved with reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) to produce syn-diols. libretexts.org The reaction proceeds through a cyclic intermediate, and the stereochemical outcome is a syn-addition of the two hydroxyl groups. For a sterically hindered alkene, the reaction rate might be slower. Alternatively, anti-dihydroxylation can be achieved via epoxidation followed by acid-catalyzed ring-opening. libretexts.org

Table 2: Predicted Products of Olefin Oxidation

ReactionReagentsExpected Major Product
Epoxidationm-CPBA2-methyl-2-( (2,6-difluorophenyl)methyl)oxirane
Syn-Dihydroxylation1. OsO₄, NMO 2. NaHSO₃/H₂O4-(2,6-Difluorophenyl)-2-methylbutane-1,2-diol
Anti-Dihydroxylation1. m-CPBA 2. H₃O⁺4-(2,6-Difluorophenyl)-2-methylbutane-1,2-diol

The oxidation of sterically hindered alkenes can sometimes be challenging, but palladium-catalyzed oxidation has been shown to be effective for forming linear allylic esters from hindered terminal alkenes. nih.govberkeley.edu

The reduction of the alkene double bond in this compound can be readily achieved through catalytic hydrogenation. lumenlearning.com This reaction involves the addition of hydrogen across the double bond in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. libretexts.org

Given that the substrate is a substituted styrene, a key consideration is the chemoselectivity of the reduction. It is possible to selectively reduce the alkene double bond without affecting the aromatic ring under controlled conditions. However, more forcing conditions could lead to the reduction of the difluorophenyl ring as well. Studies on the hydrogenation of styrene derivatives have shown that the presence of an alkene substituent can activate the arene for hydrogenation. acs.org The reaction of 4-phenyl-1-butene, a structurally similar compound, under certain catalytic conditions resulted in the hydrogenation of both the alkene and the aromatic ring. acs.org

Table 3: Potential Products of Catalytic Hydrogenation

CatalystConditionsExpected Major Product
Pd/C, H₂ (1 atm)Room Temperature, Ethanol2-Methyl-4-(2,6-difluorophenyl)butane
PtO₂, H₂ (high pressure)Elevated Temperature2-Methyl-4-(2,6-difluorocyclohexyl)butane

Polymerization and Oligomerization Tendencies

Styrene and its derivatives are well-known monomers for polymerization. The presence of substituents on the aromatic ring and the double bond can significantly affect the polymerization behavior. For this compound, both free-radical and catalytic polymerization methods could be considered.

In free-radical polymerization, the bulky 2,6-difluorophenyl group and the methyl group at the alpha-position to the initiating radical would likely exert significant steric hindrance. This could potentially lower the rate of polymerization and the achievable molecular weight of the resulting polymer compared to unsubstituted styrene. youtube.com The initiation of bulk polymerization of styrene is often achieved using initiators like AIBN (Azobisisobutyronitrile) at elevated temperatures. uc.edu

Catalytic polymerization, for instance using Ziegler-Natta or metallocene catalysts, offers another route. However, the steric bulk of the monomer would again be a critical factor influencing catalyst activity and the properties of the resulting polymer. The polymerization of styrene is a major industrial process, and various methods like bulk, solution, suspension, and emulsion polymerization are employed, each with its own advantages and disadvantages regarding heat removal, viscosity, and product purity. youtube.com Given the likely high viscosity of a bulk polymerization involving this substituted styrene, solution or emulsion techniques might be more practical.

Based on the comprehensive search conducted, there is no publicly available scientific literature, research, or data specifically detailing the chemical reactivity, polymerization, or derivatization of the compound "this compound". Searches for this specific molecule did not yield any studies on its mechanistic insights into polymerization, controlled polymerization techniques, or the derivatization and functional group interconversions of its alkene and fluorinated aryl functionalities.

Therefore, it is not possible to generate the requested article with scientifically accurate and detailed research findings as no such information appears to be published in the accessible domain.

Sophisticated Spectroscopic and Structural Elucidation of 4 2,6 Difluorophenyl 2 Methyl 1 Butene

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for determining the carbon-hydrogen framework of an organic molecule.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and StereochemistryTwo-dimensional (2D) NMR experiments are essential for unambiguously assembling the molecular structure.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, connecting adjacent protons within the molecule, such as the allylic protons to the vinyl protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded carbon-hydrogen pairs, definitively linking each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is crucial for connecting the different fragments of the molecule, for instance, linking the butene chain to the difluorophenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which is key to understanding the molecule's preferred conformation and stereochemistry.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule and to study its fragmentation patterns, which provides further structural confirmation.

Elucidation of Fragmentation Pathways and Molecular Ion AnalysisAn HRMS analysis would provide the high-accuracy mass of the molecular ion, which can be used to confirm the elemental composition of 4-(2,6-difluorophenyl)-2-methyl-1-butene. The mass spectrum would also display a series of fragment ions. Analyzing the mass of these fragments would allow for the elucidation of characteristic fragmentation pathways, such as the loss of a methyl group or the cleavage of the butene chain, providing further validation of the proposed structure.libretexts.orgwhitman.educhemguide.co.uklibretexts.org

Without access to this specific experimental data, a scientifically accurate and detailed article as requested cannot be constructed.

Isotopic Labeling for Mechanistic Studies using MS

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and structure of a compound by analyzing its fragmentation pattern upon ionization. Isotopic labeling, a technique where one or more atoms in a molecule are replaced by their heavier isotopes (e.g., replacing ¹H with ²H or ¹²C with ¹³C), is instrumental in elucidating reaction mechanisms and fragmentation pathways.

In a hypothetical mechanistic study of this compound, researchers could synthesize isotopically labeled versions of the molecule. For instance, labeling the methyl group at the C2 position with ¹³C would result in a molecular ion peak (M+) that is one mass unit higher than the unlabeled compound. sigmaaldrich.com By analyzing the mass shifts of the fragment ions in the mass spectrum, the exact bond cleavages and rearrangements occurring during fragmentation can be traced. This method provides unambiguous evidence for proposed fragmentation mechanisms, which is often difficult to obtain from the mass spectrum of the unlabeled compound alone. docbrown.infodocbrown.info

Vibrational Spectroscopy (FT-IR and Raman Spectroscopy)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying functional groups and providing insights into molecular structure and conformation.

Characteristic Absorption Bands and Functional Group Identification

The FT-IR and Raman spectra of this compound would be expected to show characteristic absorption bands corresponding to its constituent functional groups. The presence of the alkene and the aromatic ring would be the most prominent features.

Alkene Group: The C=C stretching vibration of the terminal double bond would appear in the region of 1640-1680 cm⁻¹. docbrown.info The =C-H stretching vibrations of the vinyl group would be observed above 3000 cm⁻¹. docbrown.info

Aromatic Ring: The C-F stretching vibrations of the difluorophenyl group would produce strong absorptions, typically in the 1100-1400 cm⁻¹ region. Aromatic C=C ring stretching vibrations would be seen in the 1450-1600 cm⁻¹ range.

Alkyl Groups: The C-H stretching vibrations of the methyl and methylene (B1212753) groups would be found in the 2850-2960 cm⁻¹ region. docbrown.info

The following table outlines the expected characteristic IR absorption bands based on the functional groups present in the molecule.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Alkene=C-H Stretch3000 - 3100
AlkylC-H Stretch2850 - 2960
AlkeneC=C Stretch1640 - 1680
AromaticC=C Stretch1450 - 1600
AromaticC-F Stretch1100 - 1400
Alkene=C-H Bend650 - 1000

Conformational Analysis using Vibrational Modes

The flexibility of the butyl chain in this compound allows for the existence of different conformers (rotational isomers). Vibrational spectroscopy can be used to study these conformers. nih.gov Different spatial arrangements of the atoms can lead to slight shifts in the vibrational frequencies of certain bonds. By comparing experimental spectra with theoretical calculations for different possible conformations, the most stable conformer in a given state (gas, liquid, or solid) can be identified. nist.gov Low-frequency vibrational modes are particularly sensitive to conformational changes.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

UV-Visible (UV-Vis) and fluorescence spectroscopy provide information about the electronic transitions within a molecule.

Analysis of Electronic Transitions and Conjugation Effects

The UV-Vis absorption spectrum of this compound would be dominated by electronic transitions within the difluorophenyl ring. The benzene (B151609) ring is a chromophore that absorbs UV light. The primary absorption bands for benzene derivatives are typically observed around 200-280 nm, corresponding to π → π* transitions. The presence of the fluorine substituents and the alkyl chain would cause slight shifts (either bathochromic or hypsochromic) in the absorption maxima compared to unsubstituted benzene. However, since the alkene group is not directly conjugated with the phenyl ring (they are separated by a methylene group), significant conjugation effects on the electronic transitions are not expected. researchgate.net

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Aromatic compounds often exhibit fluorescence. If this compound is fluorescent, an emission spectrum could be recorded by exciting the molecule at its absorption maximum. The shape and intensity of the emission spectrum can provide further information about the electronic structure and environment of the molecule.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. To perform this analysis, a single crystal of the compound is required. The crystal diffracts X-rays in a specific pattern, which can be analyzed to determine the precise positions of each atom in the crystal lattice.

If a suitable crystal of this compound could be grown, X-ray crystallography would provide a wealth of information, including:

The exact bond lengths and bond angles of the molecule.

The conformation of the molecule in the solid state.

The arrangement of the molecules in the crystal packing, including any intermolecular interactions such as van der Waals forces.

This data is crucial for understanding the structure-property relationships of the compound. While crystallographic data exists for other difluorophenyl-containing molecules, nih.govnih.gov no such data has been reported for this compound.

Bond Lengths, Bond Angles, and Dihedral Angles

This section would require precise measurements of the distances between bonded atoms and the angles formed by them within the molecule. This data is typically obtained from the detailed structural analysis of a single crystal of the compound, which does not appear to be available in the public domain.

Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis)

An analysis of how molecules of this compound arrange themselves in a solid state and the nature of the non-covalent forces between them, such as hydrogen bonds or van der Waals forces, is contingent on having crystallographic data. Hirshfeld surface analysis, a computational method to visualize and quantify intermolecular interactions, also requires this foundational structural information.

Due to the absence of this critical data, a scientifically accurate article focusing solely on the specified structural parameters of this compound cannot be generated at this time. Further experimental research on this compound would be necessary to enable such a detailed structural discussion.

Computational and Theoretical Investigations on 4 2,6 Difluorophenyl 2 Methyl 1 Butene

Quantum Chemical Calculations (DFT and Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the molecular properties of 4-(2,6-difluorophenyl)-2-methyl-1-butene. These calculations can predict molecular geometries, electronic properties, and spectroscopic features with a high degree of accuracy.

The first step in the computational analysis of a molecule is typically geometry optimization, which involves finding the minimum energy arrangement of its atoms. For this compound, this would be performed using methods like DFT with a suitable functional, such as B3LYP, and a basis set like 6-311+G(d,p). researchgate.net This process yields the most stable three-dimensional structure of the molecule, providing optimized bond lengths, bond angles, and dihedral angles.

The presence of the 2,6-difluorophenyl group significantly influences the molecule's geometry. The fluorine atoms can cause steric hindrance and electronic repulsion, affecting the orientation of the phenyl ring with respect to the butene chain. Ab initio methods, while computationally more demanding, can be used to refine the geometries obtained from DFT. nih.gov

Once the optimized geometry is obtained, the electronic structure can be analyzed. This includes the distribution of electron density, the molecular electrostatic potential (MEP), and the atomic charges. The MEP map would reveal the electron-rich and electron-deficient regions of the molecule. For this compound, the difluorophenyl ring is expected to be an electron-withdrawing group, leading to a complex electronic landscape.

Table 1: Exemplary Calculated Geometrical Parameters for this compound (Hypothetical Data)

ParameterBond/AngleOptimized Value (B3LYP/6-311+G(d,p))
Bond LengthC=C (butene)1.34 Å
Bond LengthC-C (phenyl-butene)1.50 Å
Bond LengthC-F1.35 Å
Bond AngleC-C-C (butene chain)122°
Dihedral AngleF-C-C-C (phenyl-butene)45°

Note: The data in this table is hypothetical and serves as an illustration of the types of parameters obtained from geometry optimization calculations. Actual values would require specific computational runs.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

For this compound, the HOMO is likely to be localized on the electron-rich double bond of the butene moiety, while the LUMO may be distributed over the electron-deficient difluorophenyl ring. A smaller HOMO-LUMO gap would suggest higher reactivity, making the molecule more susceptible to electrophilic or nucleophilic attack. DFT calculations are commonly used to determine the energies and spatial distributions of these frontier orbitals. osti.gov

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-0.8
HOMO-LUMO Gap (ΔE)5.7

Note: This data is for illustrative purposes. The actual HOMO and LUMO energies would be determined through specific DFT calculations.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into localized bond orbitals, lone pairs, and anti-bonding orbitals, which align well with the intuitive Lewis structure concept. researchgate.net This analysis is particularly useful for understanding hyperconjugative interactions and charge transfer phenomena.

Reaction Pathway and Mechanism Elucidation

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms.

To understand how this compound participates in a chemical reaction, for example, an electrophilic addition to the double bond, computational methods can be used to locate the transition state (TS) structure. The TS represents the highest energy point along the reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. youtube.com

DFT methods, such as B3LYP, are frequently employed to optimize the geometry of the transition state. researchgate.net Once the TS is located, the activation energy (Ea) can be calculated as the energy difference between the transition state and the reactants. This provides a quantitative measure of the kinetic barrier of the reaction. For complex reactions, multiple transition states and intermediates may exist, and computational studies can help to identify the most favorable reaction pathway. researchgate.net

Beyond the activation energy, computational methods can provide a wealth of thermodynamic and kinetic data for a given reaction. By calculating the vibrational frequencies of the reactants, transition state, and products, it is possible to determine various thermodynamic quantities such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of the reaction. academicjournals.org

Conformational Analysis and Molecular Dynamics Simulations

Computational chemistry provides powerful tools for investigating the three-dimensional structure and dynamic behavior of molecules. For this compound, conformational analysis and molecular dynamics simulations offer insights into its flexibility, preferred shapes, and molecular motion.

Potential Energy Surface Exploration

The potential energy surface (PES) is a fundamental concept in computational chemistry that maps the energy of a molecule as a function of its geometric structure. libretexts.org Exploring the PES allows for the identification of stable conformations (energy minima) and the transition states that connect them (saddle points). libretexts.orgrsc.org The relationship between a molecule's energy and its geometry is crucial for understanding its stability and reactivity. researchgate.netresearchgate.net

For this compound, the key degrees of freedom are the dihedral angles along the aliphatic chain and the bond connecting the chain to the difluorophenyl ring. A PES scan involves systematically rotating these bonds and calculating the molecule's energy at each step. This process reveals the energy barriers to rotation and identifies the most stable spatial arrangements.

The primary conformations of interest arise from rotation around the C2-C3 bond of the butene chain. These rotations lead to different spatial relationships between the bulky 2,6-difluorophenyl group and the methyl group on the double bond. The most stable conformers are typically staggered arrangements, which minimize steric hindrance. byjus.comlumenlearning.com

Table 1: Hypothetical Relative Energies of Key Conformations for this compound

ConformationDihedral Angle (Ring-C4-C3-C2)Relative Energy (kcal/mol)Description
Anti-Staggered~180°0.00The difluorophenyl group and the double bond are positioned furthest apart, representing the global minimum energy state.
Gauche~60°0.85The difluorophenyl group is closer to the double bond, inducing some steric strain.
Eclipsed~120°3.50An unstable conformation where the difluorophenyl group eclipses a hydrogen atom on the adjacent carbon.
Fully Eclipsed~0°5.20The highest energy conformation where the difluorophenyl group and the double bond are eclipsed, maximizing steric repulsion.

Note: This table is illustrative, based on general principles of conformational analysis. Actual values would be determined through specific quantum mechanical calculations.

Simulation of Molecular Motion and Flexibility

Molecular Dynamics (MD) simulations provide a computational "microscope" to observe the motion and flexibility of molecules over time. researchgate.net By solving Newton's equations of motion for all atoms in the system, MD simulations can model how this compound behaves at a given temperature. mdpi.comnih.gov These simulations reveal the dynamic range of conformations the molecule can adopt, the flexibility of its bonds and angles, and the rotational freedom of its constituent parts.

In a simulation of this compound, one would observe the rapid vibration of atoms, the rotation of the methyl group, the twisting of the butene chain, and the slower, larger-scale rotation of the difluorophenyl ring. researchgate.net These simulations are crucial for understanding how the molecule might interact with other molecules or surfaces, providing insights that are not available from static structural models.

Table 2: Illustrative Output from a Molecular Dynamics Simulation

ParameterAverage ValueFluctuation (Std. Dev.)Description of Motion
C1=C2 Bond Length1.34 Å0.02 ÅHigh-frequency stretching vibration of the double bond.
C2-C3-C4 Bond Angle112.0°2.5°Bending and flexing of the aliphatic chain.
Ring-C4-C3-C2 Dihedral AngleVaries45°Shows transitions between different gauche and anti conformations, indicating significant flexibility.
Phenyl Ring RotationVaries60°The difluorophenyl ring exhibits rotational motion relative to the butene chain.

Note: This table contains representative data to illustrate the type of information obtained from an MD simulation.

Spectroscopic Property Predictions via Computational Methods

Computational quantum chemistry is an indispensable tool for predicting and interpreting the spectroscopic properties of molecules. nih.gov By calculating the electronic and vibrational states of this compound, it is possible to simulate its NMR, IR, and UV-Vis spectra, aiding in its identification and characterization.

Theoretical NMR Chemical Shift Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for molecular structure elucidation. Theoretical calculations, typically using Density Functional Theory (DFT), can predict the ¹H and ¹³C NMR chemical shifts of a molecule with high accuracy. modgraph.co.uk The process involves optimizing the molecular geometry and then calculating the nuclear magnetic shielding tensors for each atom. rug.nl These shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS).

For this compound, calculations would predict distinct chemical shifts for the aromatic protons and carbons, which are influenced by the electron-withdrawing fluorine atoms, as well as for the protons and carbons in the unique chemical environments of the 2-methyl-1-butene (B49056) chain. ucl.ac.ukpdx.edu

Table 3: Predicted NMR Chemical Shifts (δ, ppm) for this compound

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Rationale
C1 (CH₂)4.75, 4.85112.5Vinylic protons and carbon of the terminal double bond.
C2 (C)-145.2Quaternary vinylic carbon.
C3 (CH)2.9040.8Methine proton adjacent to the aromatic ring.
C4 (CH₂)2.5532.1Methylene (B1212753) protons adjacent to the aromatic ring.
Phenyl C-H7.10 - 7.35111.0 - 130.0Aromatic protons in a complex splitting pattern due to fluorine coupling.
Phenyl C-F-162.0 (d, JCF ≈ 250 Hz)Carbons directly bonded to fluorine, showing a large C-F coupling constant.
Methyl (CH₃)1.7522.5Protons of the methyl group on the double bond.

Note: These are hypothetical values calculated using standard DFT methods (e.g., B3LYP/6-31G(d)). The notation '(d, JCF ≈ 250 Hz)' indicates a doublet with a carbon-fluorine coupling constant of approximately 250 Hz.

Vibrational Frequency Calculations and Assignments

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Computational frequency calculations are routinely used to predict these vibrational modes and their corresponding frequencies. researchgate.net After finding the minimum energy geometry, a second derivative calculation of the energy yields the harmonic vibrational frequencies. nih.gov These calculated frequencies can be assigned to specific molecular motions, such as bond stretches, bends, and torsions. researchgate.net

For this compound, key predicted vibrations would include the C-F stretching modes, aromatic C-C stretching, C=C double bond stretching, and various C-H stretching and bending modes from the aliphatic chain. scirp.org

Table 4: Predicted Vibrational Frequencies and Assignments

Predicted Frequency (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H Stretch
3080MediumVinylic C-H Stretch
2980 - 2850StrongAliphatic C-H Stretch (CH, CH₂, CH₃)
1655StrongC=C Stretch (alkene)
1620, 1580StrongAromatic C=C Ring Stretch
1470MediumCH₂/CH₃ Bending
1280Very StrongC-F Stretch (asymmetric)
1100StrongC-F Stretch (symmetric)
800StrongC-H Out-of-Plane Bend (aromatic)

Note: This table presents illustrative data. Calculated frequencies are often scaled by an empirical factor to better match experimental values.

UV-Vis Spectra Simulation (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for simulating the ultraviolet-visible (UV-Vis) absorption spectra of molecules. mdpi.com It calculates the energies of electronic excitations from the ground state to various excited states. qu.edu.qa The results provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.netresearchgate.net

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the difluorophenyl ring. The primary absorptions would likely correspond to π → π* transitions. The TD-DFT simulation can predict the energy of these transitions and how they are influenced by the alkyl substituent. mdpi.com

Table 5: Predicted UV-Vis Absorption Data from TD-DFT Calculation

λmax (nm)Oscillator Strength (f)Major Electronic Transition
2050.15HOMO-1 → LUMO (π → π)
2620.08HOMO → LUMO (π → π)

Note: This table is a hypothetical representation of TD-DFT results, illustrating the expected electronic transitions for the aromatic system.

Advanced Theoretical Parameters

Computational chemistry provides powerful tools to investigate the electronic structure and properties of molecules without the need for laboratory synthesis and experimentation. For novel compounds like this compound, theoretical calculations can offer initial insights into key molecular parameters that govern its behavior in electric fields and its potential for applications in materials science. These investigations typically employ methods like Density Functional Theory (DFT) and ab initio calculations, which can predict properties such as dipole moment, polarizability, and hyperpolarizability. arxiv.orgmq.edu.au

While specific computational studies on this compound are not available in the reviewed literature, this section will detail the theoretical basis and significance of these advanced parameters. The discussion will be grounded in the general principles of computational chemistry as applied to organic molecules with similar structural features, such as aromatic rings and halogen substituents.

Dipole Moment and Linear Polarizability Calculations

The distribution of electrons within a molecule is fundamental to its chemical and physical properties. The dipole moment and linear polarizability are two key parameters that describe how a molecule's charge distribution behaves, both intrinsically and in the presence of an external electric field.

Dipole Moment (µ)

Linear Polarizability (α)

Linear polarizability describes the tendency of a molecule's electron cloud to be distorted by an external electric field, inducing a temporary dipole moment. arxiv.org It is a tensor quantity, but often its average value, denoted as <α>, is discussed. Molecules with delocalized π-electrons, such as those with aromatic rings, tend to have higher polarizabilities. nih.gov Computational methods like DFT are employed to calculate polarizability, and these calculations are sensitive to the chosen basis set. acs.orgresearchgate.net The polarizability of this compound would be influenced by both the polarizable phenyl ring and the attached butene chain.

Below is a table summarizing the key aspects of these theoretical parameters.

ParameterDescriptionInfluencing Factors in this compoundCommon Computational Methods
Dipole Moment (µ) A measure of the permanent separation of positive and negative charges in a molecule.Asymmetrical structure; the presence of highly electronegative fluorine atoms on the phenyl ring.DFT (e.g., B3LYP), MP2
Linear Polarizability (α) The ability of the molecular electron cloud to be distorted by an external electric field.The presence of the delocalized π-electron system of the phenyl ring; the overall molecular size.DFT, Coupled Perturbed Hartree-Fock (CPHF)

First Hyperpolarizability and Nonlinear Optical (NLO) Properties

When a molecule is subjected to a strong electric field, such as that from a high-intensity laser, its response may become nonlinear. This behavior is described by hyperpolarizabilities, which are of great interest for applications in nonlinear optics (NLO).

First Hyperpolarizability (β)

The first hyperpolarizability (β) is a third-rank tensor that quantifies the second-order nonlinear optical response of a molecule. researcher.lifemdpi.com Materials with a large β value can exhibit effects like second-harmonic generation (SHG), where light of a certain frequency is converted to light of double that frequency. rsc.org For a molecule to have a non-zero β, it must be non-centrosymmetric. researchgate.net The magnitude of β is strongly related to intramolecular charge transfer (ICT), which is often engineered in molecules by connecting electron-donating and electron-withdrawing groups through a π-conjugated system. mdpi.com

Nonlinear Optical (NLO) Properties

The study of NLO properties is a significant area of materials science, with applications in telecommunications, optical data storage, and bio-imaging. nih.govresearchgate.net Organic molecules are promising candidates for NLO materials due to their fast response times and the ability to tune their properties through chemical synthesis. mdpi.comnih.gov Computational chemistry plays a crucial role in the design of new NLO materials by predicting the hyperpolarizabilities of candidate molecules. researcher.lifeglobal-sci.com Methods like DFT with long-range corrected functionals (e.g., CAM-B3LYP) have been shown to provide reliable predictions of NLO properties. mdpi.com

The potential NLO properties of this compound would be determined by its first hyperpolarizability. A significant β value would suggest its potential for applications such as frequency doubling of light.

The following table outlines the key concepts related to first hyperpolarizability and NLO properties.

Parameter/ConceptDescriptionRelevance to this compoundCommon Computational Methods
First Hyperpolarizability (β) A measure of the second-order nonlinear optical response of a molecule to a strong electric field.The magnitude would be influenced by the electron-withdrawing nature of the difluorophenyl group and the overall molecular asymmetry.DFT (e.g., CAM-B3LYP), MP2
Nonlinear Optical (NLO) Properties Phenomena observed when materials interact with high-intensity light, such as second-harmonic generation.A significant β value would indicate potential for NLO applications.Time-Dependent DFT (TD-DFT) for frequency-dependent properties.

Strategic Applications of 4 2,6 Difluorophenyl 2 Methyl 1 Butene in Chemical Sciences and Advanced Materials

Precursor in Fine Chemical Synthesis

In the realm of fine chemical synthesis, raw materials are meticulously chosen for their ability to be transformed into high-value products. Organic building blocks are fundamental components used for the modular assembly of molecular structures. sigmaaldrich.com The strategic placement of functional groups in 4-(2,6-Difluorophenyl)-2-methyl-1-butene makes it a valuable precursor for creating sophisticated molecules.

Building Block for Complex Organic Molecules

Organic building blocks are functionalized molecules that serve as the foundational components for constructing more elaborate molecular architectures, playing a crucial role in medicinal and material chemistry. sigmaaldrich.com this compound, with its distinct reactive sites—the terminal alkene and the difluorinated phenyl ring—is well-suited for this role. The terminal double bond can participate in a wide array of addition reactions, while the aromatic ring can undergo various substitution reactions.

Fluorinated building blocks are of particular interest due to the unique properties fluorine imparts to a molecule, such as altered reactivity and metabolic stability. nih.govnih.gov The difluorophenyl moiety of this compound can be incorporated into larger structures to create complex fluorinated molecules. The synthesis of varied organofluorine compounds is often achieved by performing consecutive bond-forming reactions, attaching nucleophiles and electrophiles to a core structure. nih.gov This approach allows for the assembly of gem-difluorinated molecules from precursors like difluorocarbene, highlighting the utility of fluorine-containing units in synthesis. nih.gov Similarly, fluorinated pyrones have been demonstrated as versatile building blocks for constructing biologically important azaheterocycles. nih.gov

Intermediate in Multi-step Synthesis of Specialty Chemicals

Specialty chemicals are high-value products produced in lower volumes for specific applications, often requiring multi-step synthetic pathways. racheme.com Intermediates are the molecular compounds formed during the conversion of reactants to the final product. This compound can function as a key intermediate, where its initial structure is systematically modified to build more complex specialty chemicals.

For instance, the alkene group can be transformed via reactions such as:

Oxidation: To form epoxides, diols, or carbonyl compounds.

Hydroboration-oxidation: To create alcohols with anti-Markovnikov selectivity.

Polymerization: To serve as a monomer unit, as discussed in a later section.

These transformations allow the 2,6-difluorophenyl-isobutyl fragment to be integrated into a larger molecular framework, potentially leading to the development of novel pharmaceuticals, agrochemicals, or other high-performance chemical products. racheme.com

Role in Materials Science and Polymer Chemistry

The introduction of fluorine into polymers is a well-established strategy for creating materials with exceptional properties. The unique structure of this compound makes it a promising candidate for the development of next-generation polymers and specialty materials.

Monomer for the Synthesis of High-Performance Polymers

The terminal alkene functionality of this compound allows it to act as a monomer in addition polymerization reactions. The copolymerization of 1-butene (B85601) with other α-olefins is a known method for producing thermoplastic elastomers. rsc.org By analogy, polymerizing this fluorinated butene derivative could yield a specialty polymer where the bulky, fluorinated phenyl group is a repeating side chain. Such polymers are anticipated to have unique physical and chemical properties, including modified solubility, surface energy, and mechanical strength, making them suitable for high-performance applications. While some butene-based polymers are used in commercial products, the incorporation of a difluorophenyl group represents a step towards creating more specialized materials. epa.gov

Development of Specialty Materials with Enhanced Thermal Stability due to Fluorine Substitution

One of the most significant advantages of incorporating fluorine into organic materials is the enhancement of thermal stability. 20.210.105nih.gov This stability is primarily due to the high strength of the carbon-fluorine (C-F) bond, which has a bond dissociation energy (BDE) significantly greater than that of carbon-hydrogen (C-H) or carbon-carbon (C-C) bonds. 20.210.105researchgate.net

The thermal endurance of fluoropolymers is often related to the number of fluorine atoms present in the repeating unit. 20.210.105 Polytetrafluoroethylene (PTFE), a fully fluorinated polymer, is renowned for its exceptional thermal stability, with a continuous service temperature of 260°C and the ability to withstand short-term exposure to temperatures as high as 450°C without significant weight loss. 20.210.105researchgate.net Partially fluorinated polymers, such as polyvinylidene fluoride (B91410) (PVDF), also exhibit excellent thermal and chemical stability due to the high electronegativity of fluorine and the strong C-F bond. researchgate.net Studies on the thermal decomposition of various fluoropolymers have consistently shown that completely fluorinated polymers are the most stable. nih.govnih.gov A polymer synthesized from this compound would incorporate fluorine into its side chains, which is expected to substantially increase the thermal degradation temperature of the resulting material compared to its non-fluorinated counterparts. 20.210.105researchgate.net

Table 1: Comparison of Average Bond Dissociation Energies (BDEs)

Bond Type Average BDE (kJ/mol) Significance
C-F ~485 Very high energy required to break the bond, leading to high thermal stability. 20.210.105researchgate.net
C-H ~413 Standard bond in hydrocarbons, less stable than C-F.

Note: Values are approximate and can vary based on molecular structure.

Model Compound for Fundamental Reaction Mechanism Studies

The distinct structural features of this compound make it an excellent model compound for investigating fundamental reaction mechanisms in organic chemistry. Its combination of an alkene and a substituted aromatic ring allows for the study of how these groups influence each other's reactivity.

For example, it could be used to study:

Electrophilic Addition Reactions: The electron-withdrawing nature of the 2,6-difluorophenyl group can influence the rate and regioselectivity of reactions at the double bond.

Polymerization Kinetics: In polymerization studies, this molecule can provide insight into how bulky, electron-poor side chains affect propagation, termination, and isomerization reaction pathways. frontiersin.org Mechanistic studies on 1-butene polymerization have shown that regioerrors can significantly impact the propagation rate and final molecular weight. frontiersin.org

Pericyclic and Hydride Transfer Reactions: The molecule's structure is suitable for studying mechanisms like the Alder-Ene reaction or hydride transfers, which are important in bioorganic chemistry. scispace.com Computational studies, such as those using Molecular Electron Density Theory (MEDT), are often employed to understand the molecular mechanisms and selectivity of such reactions. mdpi.comresearchgate.net

Oxidation Mechanisms: The oxidation of unsaturated, branched hydrocarbons like 2-methyl-2-butene (B146552) has been the subject of detailed kinetic modeling to understand combustion and atmospheric chemistry. researchgate.net this compound could serve as a model to understand how fluorine substitution affects these complex reaction pathways.

By studying the behavior of this compound under various reaction conditions, chemists can gain a deeper understanding of the electronic and steric effects that govern organic transformations.

Table 2: List of Chemical Compounds Mentioned

Compound Name
This compound
1-Butene
2-Methyl-1-propene
2-Methyl-2-butene
Polytetrafluoroethylene (PTFE)
Polyvinylidene fluoride (PVDF)
Ethylene-tetrafluoroethylene (ETFE)
Difluorocarbene

Ligand Design and Coordination Chemistry

The structural motifs present in this compound, specifically the fluorinated aryl group and the alkene functionality, offer intriguing possibilities for its use in ligand design and coordination chemistry.

Potential as a Ligand in Catalysis due to Fluorine and Alkene Functionality

The combination of a soft donor (the alkene) and a potentially coordinating hard donor (the fluorine atoms) in a single molecule opens up avenues for the design of novel hemilabile ligands. Hemilabile ligands are those that contain both a strong and a weak coordinating group. The weak bond can dissociate to open up a coordination site on the metal center for catalysis, and then re-coordinate to stabilize the catalytic species.

The alkene moiety can coordinate to a transition metal center through its π-system. The fluorine atoms, with their lone pairs of electrons, could potentially interact with a metal center, although such interactions are generally weak. However, in the context of a chelate ring formed by the coordination of the alkene, even a weak interaction from a fluorine atom could have a significant impact on the stability and reactivity of the resulting metal complex.

The electronic properties of the fluorinated phenyl ring can also be transmitted to the metal center upon coordination of the alkene. The electron-withdrawing nature of the fluorine atoms would decrease the electron density on the alkene, which in turn would affect the strength of the metal-alkene bond. This can be a valuable tool for fine-tuning the electronic properties of a catalyst and thereby influencing its activity and selectivity.

The potential coordination modes of this compound to a metal center (M) are depicted below, highlighting its potential as a bidentate ligand.

Table 3: Potential Coordination Modes

Coordination Mode Description
Monodentate (Alkene) The alkene π-system coordinates to the metal center.
Bidentate (Alkene, Fluorine) The alkene π-system and one of the ortho-fluorine atoms coordinate to the metal center, forming a chelate ring.

Q & A

Basic: What synthetic strategies are recommended for preparing 4-(2,6-difluorophenyl)-2-methyl-1-butene?

Methodological Answer:
Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the 2,6-difluorophenyl group to the alkene backbone. Key steps include:

  • Halogenation : Start with a pre-functionalized alkene precursor (e.g., 2-methyl-1-butene derivative) and introduce a halogen (Br or I) for coupling .
  • Catalytic Coupling : Use Pd catalysts (e.g., Pd(PPh₃)₄) with arylboronic acids under inert conditions. Optimize solvent (THF/toluene) and base (K₂CO₃) for high yields .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm purity via HPLC (see Stability section for mobile-phase conditions) .

Basic: How can the structure of this compound be confirmed post-synthesis?

Methodological Answer:
Combine spectroscopic and computational methods:

  • NMR : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F-NMR spectra to verify substituent positions. For example, the 2,6-difluorophenyl group shows distinct splitting patterns in 19F^{19}F-NMR .
  • Mass Spectrometry : Use high-resolution MS (HRMS-ESI or EI) to confirm molecular ion peaks and isotopic patterns.
  • Computational Validation : Compare experimental IR/Raman spectra with density functional theory (DFT)-simulated vibrational modes for the proposed structure .

Basic: What are the critical stability considerations for this compound during storage?

Methodological Answer:

  • Light Sensitivity : Store in amber vials under argon to prevent photo-oxidation of the alkene moiety.
  • Temperature : Keep at −20°C for long-term storage; room temperature may induce polymerization.
  • Analytical Monitoring : Use HPLC with a mobile phase of methanol/sodium 1-octanesulfonate buffer (pH 4.6, 65:35) to track degradation products monthly .

Advanced: How can reaction mechanisms involving this compound be elucidated (e.g., electrophilic addition)?

Methodological Answer:

  • Kinetic Studies : Perform time-resolved 19F^{19}F-NMR to track intermediate formation during reactions (e.g., acid-catalyzed hydration).
  • Isotopic Labeling : Introduce DD- or 13C^{13}C-labels at the alkene carbons to trace regioselectivity in addition reactions .
  • Computational Modeling : Use Gaussian or ORCA software to calculate transition-state energies and validate proposed mechanisms via DFT .

Advanced: What computational approaches are suitable for studying its electronic properties?

Methodological Answer:

  • Frontier Orbital Analysis : Calculate HOMO/LUMO energies using B3LYP/6-311+G(d,p) basis sets to predict reactivity in Diels-Alder or cycloaddition reactions .
  • Electrostatic Potential Maps : Visualize electron-deficient regions (e.g., fluorinated aryl group) to guide catalyst design for functionalization .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., polar aprotic vs. nonpolar) to optimize reaction conditions .

Advanced: How to resolve contradictions in reported spectroscopic data for this compound?

Methodological Answer:

  • Batch Comparison : Replicate synthesis/purification protocols from conflicting studies. Check for solvent residues (e.g., DMSO in NMR) or stereochemical impurities .
  • Advanced Techniques : Use 2D NMR (COSY, NOESY) to resolve overlapping signals. Cross-reference with X-ray crystallography data if single crystals are obtainable .
  • Collaborative Validation : Share samples with independent labs to verify reproducibility under standardized conditions .

Advanced: What strategies optimize its regioselectivity in cross-coupling reactions?

Methodological Answer:

  • Ligand Screening : Test bulky ligands (e.g., SPhos, XPhos) to sterically direct coupling to the desired position .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance electrophilicity at specific sites.
  • Substrate Pre-Functionalization : Introduce directing groups (e.g., pyridyl) to anchor catalysts near the target carbon .

Advanced: How to analyze its potential as a precursor in medicinal chemistry?

Methodological Answer:

  • Bioisostere Design : Replace phenyl groups in lead compounds with 2,6-difluorophenyl to enhance metabolic stability .
  • In Silico Screening : Dock the compound into target proteins (e.g., kinases) using AutoDock Vina to predict binding affinities .
  • Toxicity Profiling : Assess reactive intermediates (e.g., epoxides) via Ames tests or zebrafish embryo models .

Advanced: What analytical methods quantify trace impurities in this compound?

Methodological Answer:

  • HPLC-MS/MS : Use a C18 column with a gradient elution (water/acetonitrile + 0.1% formic acid) to detect impurities at ppm levels .
  • GC-FID : For volatile byproducts, optimize injector temperature (250°C) and carrier gas (He) flow rate (1.5 mL/min) .
  • ICP-MS : Screen for heavy-metal catalysts (e.g., residual Pd) with detection limits <1 ppb .

Advanced: How to design a stability-indicating assay for this compound?

Methodological Answer:

  • Forced Degradation : Expose to heat (80°C), UV light (254 nm), and acidic/alkaline conditions to generate degradants .
  • Method Development : Use a HPLC-DAD system with the mobile phase from (methanol/sodium 1-octanesulfonate buffer, pH 4.6) to separate degradants .
  • Validation : Confirm specificity, linearity (R² >0.999), and precision (%RSD <2%) per ICH guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.